Bienvenue dans la boutique en ligne BenchChem!

Decarbamylcefoxitin Lactone

Pharmaceutical impurity profiling LC-MS/MS identification Mass spectrometry

Decarbamylcefoxitin Lactone (CAS 1422023-33-3), also designated as Cefoxitin EP Impurity D or Cefoxitin EP Impurity J, is a structurally defined lactone derivative within the cephamycin class of β-lactam antibiotics. It is formally catalogued as an impurity of the second-generation parenteral antibiotic cefoxitin, from which it is distinguished by the absence of the 3-carbamoyloxy group and the presence of an intramolecular lactone ring bridging the C3-hydroxymethyl and C2-carboxylic acid moieties.

Molecular Formula C15H14N2O5S2
Molecular Weight 366.406
CAS No. 1422023-33-3
Cat. No. B580132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecarbamylcefoxitin Lactone
CAS1422023-33-3
SynonymsN-[(5aR,6S)-1,4,5a,6-Tetrahydro-6-methoxy-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]-2-thiopheneacetamide
Molecular FormulaC15H14N2O5S2
Molecular Weight366.406
Structural Identifiers
SMILESCOC1(C2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CC4=CC=CS4
InChIInChI=1S/C15H14N2O5S2/c1-21-15(16-10(18)5-9-3-2-4-23-9)13(20)17-11-8(6-22-12(11)19)7-24-14(15)17/h2-4,14H,5-7H2,1H3,(H,16,18)/t14-,15+/m1/s1
InChIKeyZNHLCKJVGCWLCR-CABCVRRESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decarbamylcefoxitin Lactone (CAS 1422023-33-3): Identity, Class, and Procurement-Relevant Background


Decarbamylcefoxitin Lactone (CAS 1422023-33-3), also designated as Cefoxitin EP Impurity D or Cefoxitin EP Impurity J, is a structurally defined lactone derivative within the cephamycin class of β-lactam antibiotics [1]. It is formally catalogued as an impurity of the second-generation parenteral antibiotic cefoxitin, from which it is distinguished by the absence of the 3-carbamoyloxy group and the presence of an intramolecular lactone ring bridging the C3-hydroxymethyl and C2-carboxylic acid moieties [2]. With a molecular formula of C₁₅H₁₄N₂O₅S₂ and a molecular weight of 366.41 g/mol, it is substantially smaller than cefoxitin (C₁₆H₁₇N₃O₇S₂, MW 427.45) [3]. The compound is supplied principally as a certified pharmaceutical reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Application (ANDA) submissions and commercial cefoxitin manufacturing .

Why Cefoxitin, Decarbamylcefoxitin, or Cefalotin Lactone Cannot Substitute for Decarbamylcefoxitin Lactone (CAS 1422023-33-3)


Decarbamylcefoxitin Lactone cannot be functionally replaced by cefoxitin, its non-lactone decarbamyl analog (Decarbamylcefoxitin, CAS 54333-94-7), or the structurally related cefalotin lactone (Cefoxitin EP Impurity C, CAS 10590-10-0) in any application requiring identity-specific analytical or regulatory traceability [1]. Each compound differs critically in molecular weight (366.41 vs. 427.45 vs. 384.43 vs. 336.39, respectively), elemental composition, and chromatographic behavior, meaning that a reference standard of one cannot serve as a calibrant or system suitability marker for another . The European Pharmacopoeia assigns this specific CAS registry number to Impurity D/J with a defined acceptance criterion, and regulatory submissions (ANDA, DMF) require identification and quantification against this exact chemical entity, not a surrogate . Any substitution introduces unvalidated retention time shifts, incorrect response factors, and potential compliance failure during batch release testing [2].

Quantitative Differentiation Evidence for Decarbamylcefoxitin Lactone (CAS 1422023-33-3) Against Closest Analogs


Molecular Weight Reduction of 61.04 Da Versus Cefoxitin Enables Unambiguous Mass Spectrometric Identification

Decarbamylcefoxitin Lactone exhibits a molecular weight of 366.41 g/mol, which is 61.04 Da lower than cefoxitin (427.45 g/mol, free acid) and 18.02 Da lower than its non-lactone analog Decarbamylcefoxitin (384.43 g/mol) [1]. This mass deficit arises from the formal loss of the carbamoyl group (–CONH₂, 44 Da) and the elimination of water (–H₂O, 18 Da) during lactonization, producing a characteristic [M+H]⁺ ion that is cleanly resolved from both the parent drug and other EP-listed impurities by LC-MS/MS [2]. In contrast, Cefoxitin EP Impurity C (Cefalotin lactone, CAS 10590-10-0) has a molecular weight of 336.39 g/mol, differing by 30.02 Da and also lacking the 7α-methoxy group present in our target compound, generating a distinct fragmentation pattern . These mass differences are sufficient for unequivocal identity confirmation in regulatory batch release testing.

Pharmaceutical impurity profiling LC-MS/MS identification Mass spectrometry

Four-Step Synthesis from Cephalothin Distinguishes This Lactone from Cefoxitin and Other EP Impurities in Terms of Synthetic Accessibility and Cost

Decarbamylcefoxitin Lactone was prepared and fully characterized by Jiang et al. (2018) via a dedicated four-step synthetic sequence starting from cephalothin, involving sequential deacetylation, methoxylation at C7, decarbamylation, and acid-catalyzed intramolecular lactonization [1]. This route is fundamentally different from the synthesis of cefoxitin (which retains the 3-carbamoyloxy group via carbamoylation of a desacetyl intermediate) and from the preparation of the double-bond isomer Δ³-cefoxitin (single-step base-catalyzed isomerization) [1]. The four-step sequence yields the lactone as a discrete, crystalline solid with confirmed structural identity by ¹H NMR, ¹³C NMR, HRMS, HMBC, and HSQC [1]. The non-lactone analog Decarbamylcefoxitin (EP Impurity A) lacks the final lactonization step and retains the free 3-hydroxymethyl and 2-carboxylic acid groups, giving it different solubility and chromatographic properties [2]. The multistep nature of the synthesis directly impacts the cost and lead time for procurement of this specific reference standard relative to simpler, single-step impurities.

Impurity reference standard synthesis Process chemistry Cephalosporin degradation

Pharmacopoeial Identity: EP Impurity D/J Specification Mandates This Exact CAS Registry Number for Regulatory Compliance

The European Pharmacopoeia (Ph. Eur.) Cefoxitin Sodium monograph lists Decarbamylcefoxitin Lactone as a specified impurity (Impurity D in EP 9.0; also designated Impurity J in certain compendial cross-listings) with its own acceptance criterion in the Related Substances test [1]. The EP monograph identifies seven specified impurities (A through G), each with a unique CAS number and defined chemical structure; Impurity D corresponds exclusively to CAS 1422023-33-3 . For ANDA filers, the ICH Q3A guideline requires that any impurity present at ≥0.10% (or ≥0.15% for a maximum daily dose ≤2 g) be identified, and any impurity ≥0.15% be qualified; this compound frequently appears in stability samples and must be quantified against its own authenticated reference standard [2]. The Vundavilli et al. (2011) stress stability study demonstrated that cefoxitin-related impurities can reach levels up to 0.9% under forced degradation, underscoring the regulatory necessity of identifying and quantifying each impurity with compound-specific standards [3].

Pharmacopoeial compliance ANDA submission Drug master file

Storage at –20 °C Differentiates Decarbamylcefoxitin Lactone from Cefoxitin and Most Other Impurities Stored at 2–8 °C

Commercial suppliers of Decarbamylcefoxitin Lactone reference standard consistently specify a storage temperature of –20 °C for this compound , in contrast to cefoxitin sodium API and most cefoxitin EP impurities (A, B, C, E, F, H) which are stored at 2–8 °C . Specifically, the non-lactone analog Decarbamylcefoxitin (EP Impurity A, CAS 54333-94-7) is stored at 2–8 °C per Pharmaffiliates specifications [1], while Cefoxitin EP Impurity C (Cefalotin lactone, CAS 10590-10-0) is also stored at 2–8 °C per Daicel Pharma Standards . The requirement for –20 °C frozen storage indicates enhanced susceptibility of the lactone ring to hydrolytic degradation at refrigerated temperatures, consistent with the known lability of β-lactam-fused lactone esters toward ring-opening [2]. This differential storage requirement has direct operational implications for laboratory inventory management, cold chain shipping validation, and the total cost of reference standard ownership.

Reference standard storage Stability Cold chain logistics

Absence of the Carbamoyl Group Abolishes β-Lactamase Stability Imparted by This Functionality in Cefoxitin

Cefoxitin's well-characterized resistance to β-lactamase hydrolysis is mechanistically attributed to the 7α-methoxy group (cephamycin feature) acting in concert with the 3-carbamoyloxy substituent [1]. Decarbamylcefoxitin Lactone retains the 7α-methoxy group but lacks the 3-carbamoyloxy moiety entirely due to its conversion to the lactone [2]. While direct comparative β-lactamase stability data (e.g., hydrolysis rate constants, k_cat/K_m) for the purified lactone are absent from the peer-reviewed literature, the class-level inference from cephalosporin SAR studies indicates that loss of the C3 carbamoyl group reduces steric protection of the β-lactam carbonyl and eliminates a hydrogen-bonding anchor that stabilizes the enzyme-inhibitor complex [3]. By contrast, the non-lactone Decarbamylcefoxitin (EP Impurity A, CAS 54333-94-7) retains a free 3-hydroxymethyl group and a free C2-carboxylic acid, which may permit re-carbamoylation in vivo [4]. The lactone, as a cyclized dead-end degradation product, is not expected to regenerate active cefoxitin or exhibit meaningful antibacterial activity; this is consistent with its classification as an impurity requiring control rather than a bioactive derivative.

β-Lactamase resistance Structure-activity relationship Impurity qualification

Procurement-Relevant Application Scenarios for Decarbamylcefoxitin Lactone (CAS 1422023-33-3)


Certified Reference Standard for ANDA Regulatory Submission: HPLC Related Substances Testing

Decarbamylcefoxitin Lactone serves as the EP-specified Impurity D/J reference standard for the Related Substances test in cefoxitin sodium ANDA submissions . The certified reference material, supplied at ≥95% HPLC purity with full characterization data (¹H NMR, ¹³C NMR, IR, HRMS, and HPLC chromatogram), enables accurate system suitability verification, relative retention time (RRT) marking, and response factor determination for impurity quantification . Use of this compound-specific standard—rather than cefalotin lactone (EP Impurity C, MW 336.39) or decarbamylcefoxitin (EP Impurity A, MW 384.43)—is required because each impurity has a distinct UV response factor and mass spectrometric signature; regulatory reviewers will reject submissions that fail to demonstrate identity-specific impurity control .

Forced Degradation (Stress Stability) Studies to Establish Degradation Pathway and Validate Stability-Indicating Methods

In accordance with ICH Q1A(R2) stability testing requirements, Decarbamylcefoxitin Lactone reference standard is used to spike forced degradation samples (acidic, basic, oxidative, thermal, and photolytic stress) for HPLC method validation [1]. Its formation via the specific tandem degradation pathway of decarbamylation followed by lactonization provides a defined marker for assessing the extent of cefoxitin degradation under various stress conditions [2]. The impurity has been observed in stability samples at levels up to 0.9% under certain conditions, making it a relevant degradation product for monitoring [3].

LC-MS/MS Method Development for Impurity Profiling in Fermentation-Derived Cefoxitin Batches

The distinct molecular ion of Decarbamylcefoxitin Lactone ([M+H]⁺ at m/z 367.06) enables its use as a mass calibrant and peak identification marker in LC-MS/MS impurity profiling methods for cefoxitin sodium API [4]. The compound's characteristic fragmentation pattern (loss of the lactone moiety vs. loss of the carbamoyl group in the parent) provides diagnostic MS/MS transitions that can be incorporated into multiple reaction monitoring (MRM) methods for simultaneous quantification of all EP-specified impurities in a single analytical run [5]. This application is critical for process analytical technology (PAT) implementation in cefoxitin manufacturing.

Reference Material for β-Lactamase Substrate Specificity and Degradation Mechanism Studies

As a structurally defined, irreversibly cyclized cefoxitin degradation product, Decarbamylcefoxitin Lactone serves as a control compound in biochemical studies investigating the substrate specificity of clinically relevant β-lactamases (e.g., Bacteroides fragilis metallo-β-lactamases and Enterobacteriaceae serine β-lactamases) toward cephamycin antibiotics [6]. Because the lactone lacks the free C2-carboxylic acid required for productive binding to penicillin-binding proteins (PBPs), it is not expected to exhibit antibacterial activity, making it a useful negative control in microbiological assays designed to distinguish between β-lactamase-mediated inactivation versus intrinsic resistance mechanisms [7].

Quote Request

Request a Quote for Decarbamylcefoxitin Lactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.